![molecular formula C23H22N4O2 B2927571 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea CAS No. 1798465-84-5](/img/structure/B2927571.png)
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The structural elucidation of synthesized imidazo-pyridine derivatives is typically performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Imidazo[1,2-a]pyridine, a core structure related to the compound of interest, is a significant scaffold in medicinal chemistry due to its versatility and potential in drug development. For instance, imidazo[1,2-b]pyridazine derivatives have been explored for their therapeutic applications, highlighting the scaffold's importance in medicinal chemistry, particularly in kinase inhibition, which is crucial for developing treatments for inflammatory diseases and cancers (Garrido et al., 2021). Similarly, urease inhibitors, including some urea derivatives, show promise in treating gastric and urinary tract infections caused by urease-producing pathogens, underscoring the therapeutic potential of urea-based compounds (Kosikowska & Berlicki, 2011).
Materials Science and Catalysis
Ionic liquids and materials modified with ionic liquids, including those with imidazole structures, have gained attention for their applications in solid-phase extraction, chromatography, and capillary electrochromatography. These modifications enhance the materials' properties for separation processes, demonstrating the adaptability of imidazole and related heterocycles in materials science (Vidal et al., 2012).
Environmental Studies
The compound sulfamethoxazole, though not directly related to the initial compound, exemplifies the environmental impact of persistent organic pollutants, including pharmaceutical residues. Studies on its removal from aqueous solutions using advanced oxidation processes reflect the broader concern of mitigating environmental pollution from organic compounds (Prasannamedha & Kumar, 2020).
Future Directions
Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . Their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . Therefore, future research may focus on developing more efficient strategies for the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives.
properties
IUPAC Name |
1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-29-18-11-9-17(10-12-18)13-14-24-23(28)26-20-7-3-2-6-19(20)21-16-27-15-5-4-8-22(27)25-21/h2-12,15-16H,13-14H2,1H3,(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCGMZDHFMAHJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea |
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